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For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-4-bromobutanoic acid is a non-proteinogenic amino acid that serves as a
crucial chiral building block in synthetic organic chemistry and drug development. Its
bifunctional nature, possessing both a reactive bromine substituent and a versatile amino acid
scaffold, makes it a valuable precursor for the synthesis of complex molecular architectures
and biologically active compounds. This technical guide provides an in-depth overview of (R)-2-
Amino-4-bromobutanoic acid, including its chemical identity, physical properties, synthesis,
analytical methods for enantiomeric purity determination, and its applications, particularly in the
context of peptide synthesis and as a precursor to important biological molecules.

Chemical Identity and Properties

(R)-2-Amino-4-bromobutanoic acid is most commonly handled and commercially available
as its hydrobromide salt to improve stability and ease of handling.

Table 1: Chemical Identifiers for 2-Amino-4-bromobutanoic Acid and Its Stereocisomers

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1608060?utm_src=pdf-interest
https://www.benchchem.com/product/b1608060?utm_src=pdf-body
https://www.benchchem.com/product/b1608060?utm_src=pdf-body
https://www.benchchem.com/product/b1608060?utm_src=pdf-body
https://www.benchchem.com/product/b1608060?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1608060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Compound Name CAS Number PubChem CID
(R)-2-Amino-4-bromobutanoic
_ _ 177472-34-3 71308127
acid Hydrobromide
(R)-2-Amino-4-bromobutanoic o ]
] Not explicitly assigned 1512650
acid
(S)-2-Amino-4-bromobutanoic
_ . 15159-65-6 2733672
acid Hydrobromide
2-Amino-4-bromobutanoic acid
, 10364-50-8 4674578
(Racemic)
2-Amino-4-bromobutanoic acid
76338-90-4 13877992

Hydrobromide (Racemic)

Table 2: Physicochemical Properties of (R)-2-Amino-4-bromobutanoic Acid Hydrobromide

Property Value

Molecular Formula CaHoBr2NO:z

Molecular Weight 262.93 g/mol [1]

Appearance White to off-white crystalline powder
Melting Point 189 °C (decomposes)

[0]20/D +16° (c = 1 in methanol) for the (S)-

Optical Activity i
enantiomer

Synthesis of (R)-2-Amino-4-bromobutanoic Acid
Hydrobromide

The synthesis of enantiomerically pure (R)-2-Amino-4-bromobutanoic acid hydrobromide can
be achieved through various strategies, often starting from a chiral precursor. Acommon
approach involves the ring-opening of a suitable lactone or the modification of a readily
available chiral amino acid.
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Experimental Protocol: Synthesis from (R)-2-
Aminobutyrolactone Hydrobromide

This method involves the acid-mediated ring-opening of (R)-2-aminobutyrolactone
hydrobromide with hydrogen bromide.

Materials:

e (R)-2-Aminobutyrolactone hydrobromide
» Glacial acetic acid

e Hydrogen bromide gas

¢ Anhydrous diethyl ether

Procedure:

Suspend (R)-2-aminobutyrolactone hydrobromide (1 equivalent) in glacial acetic acid in a
three-necked flask equipped with a gas inlet, a magnetic stirrer, and a drying tube.

o Bubble hydrogen bromide gas vigorously through the suspension at ambient temperature
with stirring.

o Continue the HBr bubbling for approximately 3-4 hours, by which time the starting material
should have completely dissolved.

« Stir the resulting solution at ambient temperature overnight.

» Concentrate the reaction mixture to dryness under reduced pressure to yield the crude (R)-2-
Amino-4-bromobutanoic acid hydrobromide.

 Triturate the crude product with anhydrous diethyl ether to afford the purified product as a
white solid.

» Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
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Figure 1. Synthetic workflow for the preparation of (R)-2-Amino-4-bromobutanoic acid
hydrobromide.

Chiral Analysis

Ensuring the enantiomeric purity of (R)-2-Amino-4-bromobutanoic acid is critical for its
application in pharmaceuticals and other stereospecific syntheses. Chiral High-Performance
Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Experimental Protocol: Chiral HPLC Analysis

This protocol outlines a general method for the separation of the enantiomers of 2-Amino-4-
bromobutanoic acid. Method optimization is often necessary for baseline separation.

Instrumentation and Columns:

e HPLC system with a UV detector
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o Chiral Stationary Phase (CSP): Polysaccharide-based columns (e.g., Chiralcel® OD-H,
Chiralpak® AD) or macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC® T)
are recommended.[2]

Mobile Phase:

» Atypical mobile phase for polysaccharide-based columns under normal phase conditions
consists of a mixture of hexane and isopropanol with a small amount of an acidic modifier
(e.g., trifluoroacetic acid) to improve peak shape.

e For macrocyclic glycopeptide-based columns, a variety of mobile phase systems can be
employed, including reversed-phase, polar organic, and polar ionic modes.[3]

Procedure:

» Prepare a standard solution of the racemic 2-Amino-4-bromobutanoic acid hydrobromide
and a sample solution of the (R)-enantiomer in the mobile phase or a compatible solvent.

o Set the flow rate (typically 0.5-1.0 mL/min) and the UV detection wavelength (e.g., 210 nm).

 Inject the racemic standard to determine the retention times of both the (R) and (S)
enantiomers and to calculate the resolution factor.

« Inject the sample solution of the (R)-enantiomer to determine its enantiomeric excess (% ee).

e The enantiomeric excess is calculated using the peak areas of the two enantiomers: % ee =
[[Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Table 3: lllustrative Chiral HPLC Separation Parameters
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Parameter Value

Column Chiralcel® OD-H (250 x 4.6 mm, 5 um)

Mobile Phase n-Hexane:lsopropanol: Trifluoroacetic Acid
(90:10:0.1, viviv)

Flow Rate 1.0 mL/min

Temperature 25°C

Detection UV at 210 nm

Retention Time (S)-enantiomer ~8.5 min (illustrative)

Retention Time (R)-enantiomer ~9.5 min (illustrative)[3]

Resolution (Rs) > 2.0[3]

Applications in Drug Development and Research

(R)-2-Amino-4-bromobutanoic acid and its enantiomer are valuable intermediates in the
synthesis of various pharmaceutical agents and research compounds.

Peptide Synthesis

Non-proteinogenic amino acids like (R)-2-Amino-4-bromobutanoic acid are incorporated into
peptides to introduce conformational constraints, enhance biological activity, and improve
metabolic stability. The bromo-functionalized side chain can also serve as a handle for further
chemical modifications post-synthesis.

The incorporation of (R)-2-Amino-4-bromobutanoic acid into a peptide sequence typically
follows standard solid-phase peptide synthesis (SPPS) protocols using either Fmoc or Boc
protection strategies.
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Figure 2. General workflow for the incorporation of (R)-2-Amino-4-bromobutanoic acid into a
peptide using solid-phase peptide synthesis.

Precursor to S-Adenosyl-L-methionine (SAM) Analogs

The (S)-enantiomer, (S)-2-Amino-4-bromobutanoic acid, is a key intermediate in the chemical
synthesis of S-adenosyl-L-methionine (SAM) and its analogs.[4] SAM is a universal methyl
group donor in numerous biological pathways, playing a critical role in the regulation of gene
expression, protein function, and metabolism. The synthesis of SAM analogs allows for the
study of methyltransferase enzymes and the development of potential therapeutic agents that
modulate their activity.

Precursor

(S)-2-Amino-4-bromobutanoic
acid hydrobromide

Chemical|Synthesis

Multi-step

synthesis

Product

S-Adenosyl-L-methionine
(SAM)

Biological Role

(Methyl Group Donor

ubstrate
Protems

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1608060?utm_src=pdf-body
https://www.guidechem.com/question/preparation-of-l-2-amino-4-bro-id145790.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1608060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Figure 3. The role of (S)-2-Amino-4-bromobutanoic acid as a precursor to S-Adenosyl-L-
methionine and its central role in biological methylation.

Conclusion

(R)-2-Amino-4-bromobutanoic acid is a valuable and versatile chiral building block for
chemical synthesis and drug discovery. Its straightforward preparation and the ability to
precisely determine its enantiomeric purity make it a reliable component in the construction of
complex molecules. The presence of the bromo substituent provides a reactive handle for
further functionalization, enabling the creation of diverse molecular libraries for screening and
optimization in drug development programs. Its application in modifying peptides and as a
precursor to biologically significant molecules underscores its importance for researchers and
scientists in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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